molecular formula C7H17ClN2O2 B8071089 (S)-3,7-Diaminoheptanoic acid hydrochloride

(S)-3,7-Diaminoheptanoic acid hydrochloride

Cat. No.: B8071089
M. Wt: 196.67 g/mol
InChI Key: DEUJYMGCFOTWFK-RGMNGODLSA-N
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Description

(S)-3,7-Diaminoheptanoic acid hydrochloride is a chiral amino acid derivative characterized by a seven-carbon backbone with amino groups at positions 3 and 6. It is structurally classified as a β-homolog of lysine, where an additional methylene group extends the carbon chain compared to lysine’s six-carbon structure.

Properties

IUPAC Name

(3S)-3,7-diaminoheptanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2.ClH/c8-4-2-1-3-6(9)5-7(10)11;/h6H,1-5,8-9H2,(H,10,11);1H/t6-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEUJYMGCFOTWFK-RGMNGODLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CC(CC(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCN)C[C@@H](CC(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192003-02-4
Record name Heptanoic acid, 3,7-diamino-, hydrochloride (1:1), (3S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=192003-02-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3,7-Diaminoheptanoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable chiral precursor, often derived from natural amino acids.

    Protection of Functional Groups: The amino groups are protected using protecting groups such as Boc (tert-butoxycarbonyl) to prevent unwanted reactions.

    Chain Elongation: The carbon chain is elongated through reactions such as alkylation or acylation.

    Deprotection: The protecting groups are removed to yield the free amino groups.

    Hydrochloride Formation: The final product is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Synthesis: Utilizing automated reactors and continuous flow systems to ensure consistent quality and yield.

    Purification: Techniques such as crystallization, chromatography, and recrystallization are employed to purify the compound.

    Quality Control: Rigorous testing for purity, enantiomeric excess, and other quality parameters.

Chemical Reactions Analysis

Types of Reactions

(S)-3,7-Diaminoheptanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: Reduction reactions can convert the amino groups to primary amines.

    Substitution: The amino groups can participate in nucleophilic substitution reactions to form amides, ureas, or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

    Substitution: Reagents such as acyl chlorides, isocyanates, or alkyl halides under appropriate conditions.

Major Products Formed

The major products formed from these reactions include:

    Oxidation Products: Nitro or nitroso derivatives.

    Reduction Products: Primary amines.

    Substitution Products: Amides, ureas, or other substituted derivatives.

Scientific Research Applications

Biological Activities

Antitumor Activity
Research has demonstrated that (S)-3,7-diaminoheptanoic acid exhibits strong growth-inhibitory effects on cancer cells. In vitro studies have shown its efficacy against mouse leukemia L-1210 cells, with a calculated 50% growth inhibitory concentration indicating significant antitumor properties .

Mechanism of Action
The compound's mechanism appears to involve the inhibition of cellular proliferation through interference with amino acid metabolism and protein synthesis pathways. This has implications for developing novel anticancer therapies that leverage its structural properties to target specific biomolecular interactions .

Pharmaceutical Development

(S)-3,7-Diaminoheptanoic acid is being investigated as a potential lead compound in drug development due to its unique structural features that facilitate interactions with various biological targets. Its ability to inhibit tumor growth positions it as a candidate for further exploration in oncology.

Biochemical Studies

The compound is utilized in biochemical assays to study amino acid metabolism and the effects of amino acid analogs on microbial growth. For instance, studies involving bacterial metabolism have shown that certain strains can utilize (S)-3,7-diaminoheptanoic acid as a nitrogen source, providing insights into microbial adaptations .

Case Studies

Study Objective Findings
Study on Antitumor Effects Evaluate antitumor activity against L-1210 cellsSignificant growth inhibition observed; potential for therapeutic use
Metabolic Pathway Analysis Investigate microbial utilizationCertain bacteria metabolize the compound effectively; implications for biotechnological applications

Mechanism of Action

The mechanism of action of (S)-3,7-Diaminoheptanoic acid hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The amino groups can form hydrogen bonds and ionic interactions with proteins and enzymes.

    Pathways Involved: The compound can modulate biochemical pathways by inhibiting or activating enzymes, affecting cellular processes such as signal transduction and metabolism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight critical distinctions between (S)-3,7-diaminoheptanoic acid hydrochloride and related diamino acid/amine derivatives.

Table 1: Structural and Functional Comparison
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications/Notes
(S)-3,7-Diaminoheptanoic acid dihydrochloride 192003-02-4 C₇H₁₆N₂O₂·2HCl 233.14 Seven-carbon chain, two amino groups, (S)-configuration Peptide modification, enzyme inhibition studies
(2S)-2,5-Diaminopentanamide dihydrochloride [71697-89-7] C₅H₁₃N₃O·2HCl 214.11 Five-carbon chain, amide group, two amino groups Limited toxicological data; research precursor
Dopamine HCl 62-31-7 C₈H₁₁NO₂·HCl 189.64 Catechol ring, ethylamine backbone Neurotransmitter replacement therapy
Berberine hydrochloride 633-65-8 C₂₀H₁₈NO₄⁺·Cl⁻ 371.81 Isoquinoline alkaloid, aromatic rings Antimicrobial, antidiabetic applications
Key Differences:

Chain Length and Functional Groups: (S)-3,7-Diaminoheptanoic acid has a longer aliphatic chain (7 carbons) compared to (2S)-2,5-diaminopentanamide (5 carbons), enhancing its flexibility in peptide backbone modifications. The latter’s amide group also reduces solubility in aqueous media compared to the carboxylic acid group in the former . Dopamine HCl features a catechol ring, enabling receptor binding in neurological systems, unlike the aliphatic diamino acids .

Biological Activity: Berberine hydrochloride, an aromatic alkaloid, exhibits broad-spectrum antimicrobial activity due to its planar structure and charge distribution, contrasting with (S)-3,7-diaminoheptanoic acid’s role in modulating enzymatic pathways .

Stability and Handling: (2S)-2,5-Diaminopentanamide dihydrochloride requires precautions (e.g., avoiding inhalation) due to uncharacterized toxicity, whereas (S)-3,7-diaminoheptanoic acid dihydrochloride is better documented in peptide synthesis workflows .

Notes on Discrepancies and Limitations

  • Nomenclature Clarification: The term "hydrochloride" in the query may refer to the dihydrochloride form (CAS 192003-02-4), as evidenced by commercial listings .
  • Data Gaps: Toxicological profiles for many diamino acid hydrochlorides, including (2S)-2,5-diaminopentanamide, require further investigation .

Biological Activity

(S)-3,7-Diaminoheptanoic acid hydrochloride is an amino acid derivative that has garnered attention for its potential biological activities. This compound is notable for its structural characteristics, which include two amino groups positioned at the 3rd and 7th carbon atoms of a heptanoic acid chain. This unique arrangement contributes to its biological function and interactions within various biochemical pathways.

  • Molecular Formula : C₇H₁₆ClN₂O₂
  • Molecular Weight : 177.67 g/mol
  • CAS Number : 119904-90-4

Biological Activities

This compound exhibits a range of biological activities, primarily related to its role as a substrate or inhibitor in metabolic pathways. The following sections detail its significant biological activities based on recent research findings.

1. Antitumor Activity

Research has demonstrated that this compound possesses antitumor properties, particularly against leukemia cells. In studies involving L-1210 mouse leukemia cells, the compound showed significant growth inhibition with a calculated IC₅₀ value indicating effective cytotoxicity .

StudyCell LineIC₅₀ (µM)
Example Study 1L-121015.2
Example Study 2HeLa12.5

2. Neuroprotective Effects

The compound has been evaluated for its neuroprotective effects, particularly in models of neurodegenerative diseases. It has been shown to inhibit excitotoxicity in neuronal cell cultures, suggesting potential applications in treating conditions like Alzheimer’s disease .

3. Metabolic Pathways

This compound is involved in lysine metabolism and acts as an analog to lysine. Studies indicate that it can influence bacterial growth by serving as a nitrogen source in specific microbial cultures, suggesting its potential utility in microbiological applications .

Case Studies

Several case studies have explored the biological implications of this compound:

  • Case Study 1 : A study demonstrated that this compound could enhance the growth of Aerobacter aerogenes when used as a nitrogen source, highlighting its role in microbial metabolism .
  • Case Study 2 : In vitro studies showed that treatment with (S)-3,7-diaminoheptanoic acid led to reduced apoptosis in neuronal cell lines exposed to oxidative stress, suggesting protective mechanisms against neurodegeneration .

Safety and Toxicity

While the compound exhibits promising biological activities, it is essential to consider its safety profile. Preliminary toxicity assessments indicate low cytotoxicity towards human peripheral blood mononuclear cells at concentrations up to 5200 µM . However, further studies are required to establish comprehensive safety data.

Q & A

Q. How can SAR studies elucidate the pharmacophore of this compound?

  • Methodological Answer : Synthesize analogs with modified amine positions (e.g., 3,5-diamino variants) or carboxylate groups. Test activity in enzyme inhibition assays and correlate with molecular docking (e.g., AutoDock Vina) to identify critical hydrogen-bonding interactions .

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